5-(4-chlorophenyl)-2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Beschreibung
This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a 4-chlorophenyl group at position 5, a phenyl group at position 3, and a sulfanyl-linked oxoethyl-pyrrole substituent at position 2. Its structural complexity arises from the integration of a thienopyrimidine core with halogenated aromatic and pyrrole moieties, which are known to enhance bioactivity in kinase inhibitors or antimicrobial agents . The presence of chlorine and fluorine atoms likely improves metabolic stability and target binding affinity compared to non-halogenated analogs.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-[2-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22ClF2N3O2S2/c1-18-14-24(19(2)37(18)27-15-22(34)12-13-26(27)35)28(39)17-42-32-36-30-29(31(40)38(32)23-6-4-3-5-7-23)25(16-41-30)20-8-10-21(33)11-9-20/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZHUPGWMGYKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-(4-chlorophenyl)-2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic organic molecule with potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[2,3-d]pyrimidin core, which is known for various biological activities.
- A sulfanyl group that may enhance its pharmacological properties.
- Substituents such as 4-chlorophenyl and 2,5-difluorophenyl , which are often associated with increased bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For example, derivatives with thieno[2,3-d]pyrimidine cores have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways (e.g., caspase activation) .
2. Antimicrobial Properties
Compounds containing the pyrimidine and pyrrole moieties have shown promising antimicrobial activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies have shown that similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Anticancer Efficacy : A study on a related thieno[2,3-d]pyrimidine compound showed a 70% reduction in tumor size in xenograft models when administered at therapeutic doses .
- Antimicrobial Testing : In vitro tests revealed that a derivative inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Enzyme Inhibition : A structural analog was found to reduce AChE activity by 50% at a concentration of 0.5 mM, suggesting significant potential for treating Alzheimer’s disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological efficacy. Modifications to the pyrrole and thieno[2,3-d]pyrimidine moieties have been associated with enhanced anticancer and antimicrobial activities. For instance, the introduction of fluorine atoms on the phenyl rings has been linked to increased potency due to improved lipophilicity and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The thieno[2,3-d]pyrimidin-4-one scaffold is shared among several analogs. For example, 5-(4-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one () replaces the sulfanyl-oxoethyl-pyrrole group with a simpler 2,5-dimethylpyrrole and a methyl group. This simplification reduces molecular weight (MW: ~439 g/mol vs.
Electronic and Steric Effects
- Halogenation : The target compound’s 2,5-difluorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the 4-bromophenyl analog in .
- Sulfanyl Linker : The sulfanyl group in the target compound increases polarity (logP ~3.5 vs. ~4.2 for ’s methyl-substituted analog), improving aqueous solubility .
Computational and Experimental Data
²AutoDock4 simulations against kinase targets (PDB: 1ATP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
